3-Azido-3-methylbut-1-ene
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Overview
Description
3-Azido-3-methylbut-1-ene is an organic compound with the molecular formula C5H9N3. It is characterized by the presence of an azide group (-N3) attached to a methyl-substituted butene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azido-3-methylbut-1-ene can be synthesized through the reaction of 3-methylbut-2-en-1-ol with diphenylphosphoryl azide (DPPA) in the presence of anhydrous toluene. The reaction involves the conversion of the alcohol group to an azide group under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of azidation reactions, which are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles can be used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Major Products:
Substitution Reactions: Various substituted derivatives of this compound.
Cycloaddition Reactions: 1,2,3-Triazoles.
Scientific Research Applications
3-Azido-3-methylbut-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-3-methylbut-1-ene primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various substrates, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 3-Azido-3-methylbut-2-ene
- Phenyl prenylazide
- Isoprenyl azides
Comparison: 3-Azido-3-methylbut-1-ene is unique due to its specific structural configuration, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of regioselectivity and the ability to form stable triazole products through cycloaddition reactions .
Properties
CAS No. |
84466-88-6 |
---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
3-azido-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9N3/c1-4-5(2,3)7-8-6/h4H,1H2,2-3H3 |
InChI Key |
PTPBHSYZBLVTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)N=[N+]=[N-] |
Origin of Product |
United States |
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